molecular formula C9H14O4 B3136172 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid CAS No. 412025-07-1

1,4-Dioxaspiro[4.5]decane-7-carboxylic acid

Cat. No.: B3136172
CAS No.: 412025-07-1
M. Wt: 186.2 g/mol
InChI Key: HEZLFRSIBZCCRD-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .


Synthesis Analysis

While specific synthesis methods for “1,4-Dioxaspiro[4.5]decane-7-carboxylic acid” were not found, there are methods available for synthesizing related compounds. For instance, 1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decane consists of a spirocyclic system with two oxygen atoms incorporated into the ring structure . The InChI code for this compound is 1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8 .


Physical and Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane has a boiling point of 342.0±42.0C at 760 mmHg . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8C .

Scientific Research Applications

Structural Analysis and Synthesis

  • Intermediate in Asymmetric Synthesis : The compound has been used as an intermediate in the study of asymmetric synthesis of α-hydroxyalkanoic acids. It features a 1,4-dioxaspiro[4,5]decane skeleton, crucial in forming complex organic structures (Tsai, Su, & Lin, 2008).

  • Synthesis of Spirocyclopropane Carboxylic Acids : The compound facilitates the stereoselective construction of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids. This method is significant in synthesizing dihydro-pyrenolide D and its derivatives (Ramakrishna & Sridhar, 2015).

  • Synthesis of Bifunctional Intermediates : It serves as a bifunctional synthetic intermediate, widely used in synthesizing organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides. The optimization of synthesis conditions for such intermediates is crucial for their efficient production (Feng-bao, 2006).

Supramolecular Chemistry

  • Supramolecular Arrangements : Studies have examined the relationship between molecular structure and crystal structure in derivatives of 1,4-Dioxaspiro[4.5]decane. These findings are essential for understanding supramolecular arrangements in various chemical contexts (Graus et al., 2010).

Safety and Hazards

The safety information for 1,4-Dioxaspiro[4.5]decane indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)7-2-1-3-9(6-7)12-4-5-13-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZLFRSIBZCCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)OCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3-oxocyclohexanecarboxylate (Nallet, J-P., et al, Bull. Soc. Chem. Fr., Part II, No. 3-4, pages 153-156 (1979)) (101.7 g) ethylene glycol (38.9 g) and para-toluenesulfonic acid (5.5 g) in 1000 mL of benzene is refluxed with a Dean-Stark trap for 4 hours. The solution is cooled, washed with 1N sodium hydroxide and brine, dried over magnesium sulfate, and evaporated in vacuo to give 113.1 g of a light oil which is dissolved in 1000 mL of ethanol, treated with sodium hydroxide (25.3 g) in 250 mL of water, and refluxed for 2.5 hours. The mixture is concentrated in vacuo, cooled in an ice bath, and acidified with ice-cold 1N aqueous hydrochloric acid solution to a pH of 2. The title compound is extracted with chloroform (2×500 mL), dried over magnesium sulfate, and concentrated in vacuo. The title compound (99.3 g) is obtained as a yellowish oil, which is determined to be 98% pure by gas chromatography and is carried on without further purification.
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Synthesis routes and methods II

Procedure details

1,4-Dioxaspiro[4.5]decane-7-carboxylic acid was synthesized in a manner similar to the synthesis of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, but with ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate substituted for ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Dioxaspiro[4.5]decane-7-carboxylic acid
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1,4-Dioxaspiro[4.5]decane-7-carboxylic acid
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1,4-Dioxaspiro[4.5]decane-7-carboxylic acid
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1,4-Dioxaspiro[4.5]decane-7-carboxylic acid
Reactant of Route 6
1,4-Dioxaspiro[4.5]decane-7-carboxylic acid

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